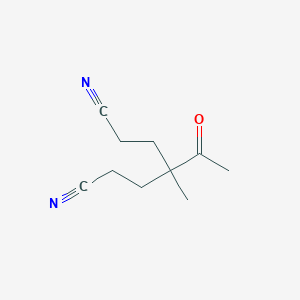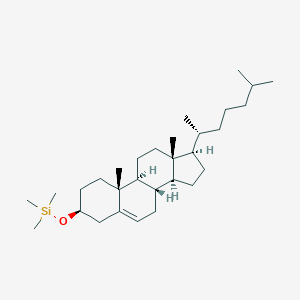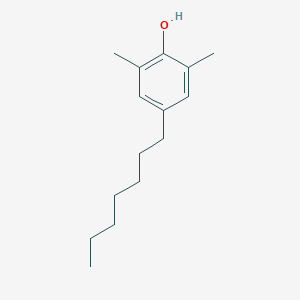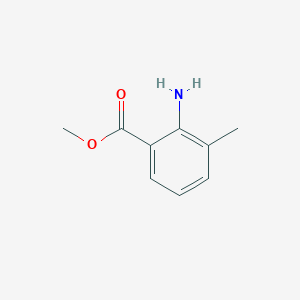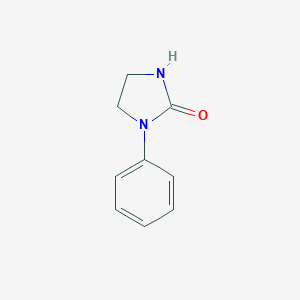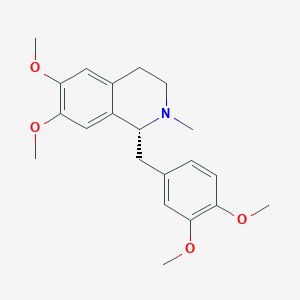
(R)-laudanosine
Overview
Description
®-Laudanosine is an alkaloid compound derived from the opium poppy plant. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-laudanosine. This compound is known for its pharmacological properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Laudanosine can be synthesized through several methods. One common approach involves the methylation of norlaudanosine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of ®-laudanosine often involves the extraction and purification from opium poppy plants. The process includes several steps such as solvent extraction, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: ®-Laudanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form laudanosine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of ®-laudanosine can yield dihydro-laudanosine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Laudanosine N-oxide.
Reduction: Dihydro-laudanosine.
Substitution: Various substituted laudanosine derivatives depending on the nucleophile used.
Scientific Research Applications
®-Laudanosine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex alkaloids and pharmaceutical compounds.
Biology: Researchers study its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It has been investigated for its potential use as an anesthetic agent and its effects on the central nervous system.
Industry: ®-Laudanosine is used in the development of new drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-laudanosine involves its interaction with neurotransmitter receptors in the brain. It is known to bind to gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neuronal excitability. This interaction can lead to sedative and muscle relaxant effects, making it a compound of interest in anesthesiology.
Comparison with Similar Compounds
(S)-Laudanosine: The enantiomer of ®-laudanosine with similar but distinct pharmacological properties.
Papaverine: Another alkaloid from the opium poppy with vasodilatory effects.
Noscapine: An alkaloid with antitussive properties.
Uniqueness: ®-Laudanosine is unique due to its specific chiral configuration, which influences its binding affinity and activity at neurotransmitter receptors. This makes it distinct from its enantiomer and other related alkaloids in terms of its pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-63-2 | |
| Record name | Laudanosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUDANOSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-laudanosine?
A1: (-)-Laudanosine has the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol.
Q2: Is (-)-laudanosine optically active?
A2: Yes, (-)-laudanosine is an optically active compound, meaning it rotates plane-polarized light. This property arises from its chiral center at the C-1 position of the benzylisoquinoline scaffold [].
Q3: How is (-)-laudanosine typically synthesized?
A3: Several synthetic routes exist, but a common approach involves a multi-step process starting with readily available materials. Key steps often include a Sonogashira coupling to form the C1-C8a bond, an intramolecular titanium-catalyzed hydroamination of an alkyne, and an enantioselective imine reduction []. Alternative methods utilize Stevens rearrangement of ammonium ylides [] or electrosynthesis [].
Q4: How is (-)-laudanosine metabolized in the body?
A4: (-)-Laudanosine is primarily metabolized in the liver, but the specific metabolic pathways require further investigation.
Q5: Is (-)-laudanosine known to interact with any drug transporters or metabolizing enzymes?
A5: While research on (-)-laudanosine's specific interactions with drug transporters and metabolizing enzymes is limited, it's important to consider its structural similarity to other benzylisoquinoline alkaloids, which are known substrates and inhibitors of certain enzymes, such as cytochrome P450 enzymes.
Q6: What are the known toxicological effects of (-)-laudanosine?
A6: Animal studies suggest that high doses of (-)-laudanosine can induce central nervous system stimulation, leading to convulsions []. These effects appear to be attenuated by nitrous oxide []. More research is needed to understand its toxicity profile fully.
Q7: Are there any known long-term effects of (-)-laudanosine exposure?
A7: Data on the long-term effects of (-)-laudanosine exposure are limited, and further research is needed in this area.
Q8: How is (-)-laudanosine typically detected and quantified?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry (MS), is commonly employed for the analysis of (-)-laudanosine in biological samples [, ]. This approach allows for sensitive and specific detection even at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


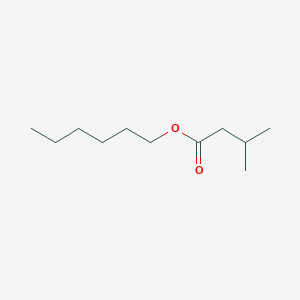

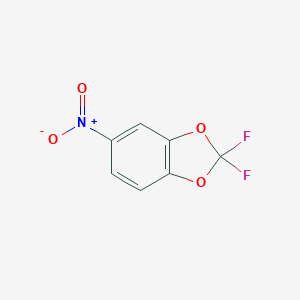
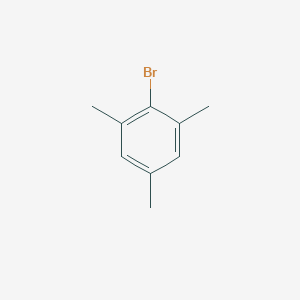
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)


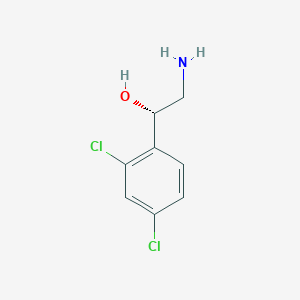
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
